molecular formula C14H12O2 B7838004 [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-

[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-

Cat. No.: B7838004
M. Wt: 212.24 g/mol
InChI Key: KNXUAOMBQFMZKL-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-: is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond This compound features a carboxaldehyde group at the 2-position of one benzene ring and a methoxy group at the 4-position of the other benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- typically involves the following steps:

  • Biphenyl Derivative Synthesis: : The starting material is biphenyl, which undergoes halogenation to introduce a halogen atom at the desired position.

  • Formylation: : The halogenated biphenyl is then subjected to formylation using reagents like formyl chloride or formic acid to introduce the carboxaldehyde group.

  • Methoxylation: : Finally, the carboxaldehyde group is converted to a methoxy group using methanol in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-: can undergo various chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻)

Major Products Formed

  • Oxidation: : [1,1'-Biphenyl]-2-carboxylic acid

  • Reduction: : [1,1'-Biphenyl]-2-hydroxymethyl,4-methoxy-

  • Substitution: : Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Investigated for its potential therapeutic effects in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its antioxidant properties may be attributed to its ability to scavenge free radicals.

Comparison with Similar Compounds

[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-: can be compared with other biphenyl derivatives, such as [1,1'-Biphenyl]-2-carboxylic acid and [1,1'-Biphenyl]-2-hydroxymethyl . While these compounds share structural similarities, [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- is unique due to the presence of both the carboxaldehyde and methoxy groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • [1,1'-Biphenyl]-2-carboxylic acid

  • [1,1'-Biphenyl]-2-hydroxymethyl

  • [1,1'-Biphenyl]-2-ol

  • [1,1'-Biphenyl]-2-chloromethyl

Properties

IUPAC Name

5-methoxy-2-phenylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXUAOMBQFMZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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